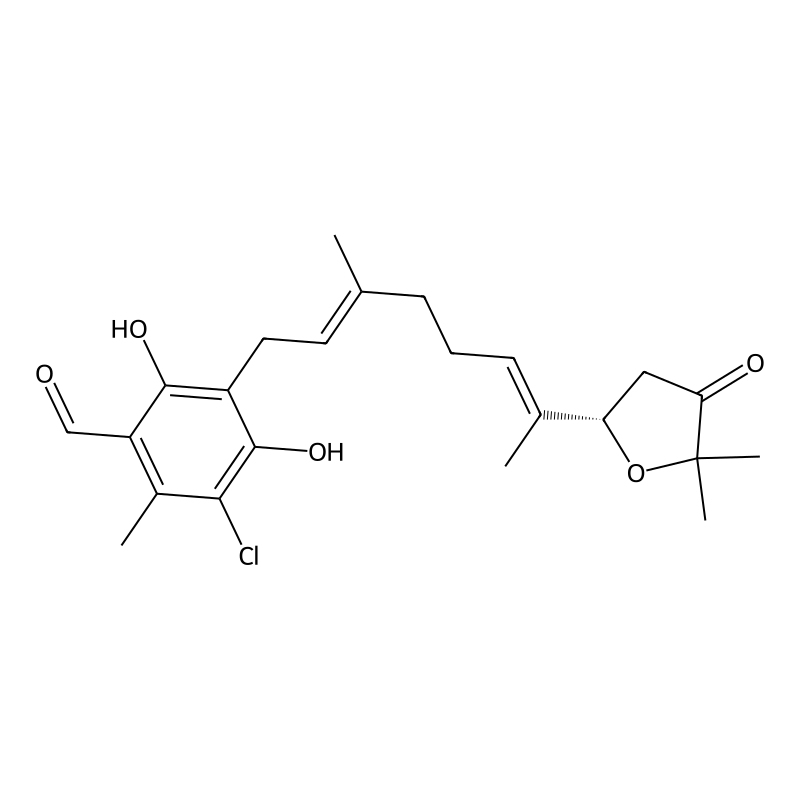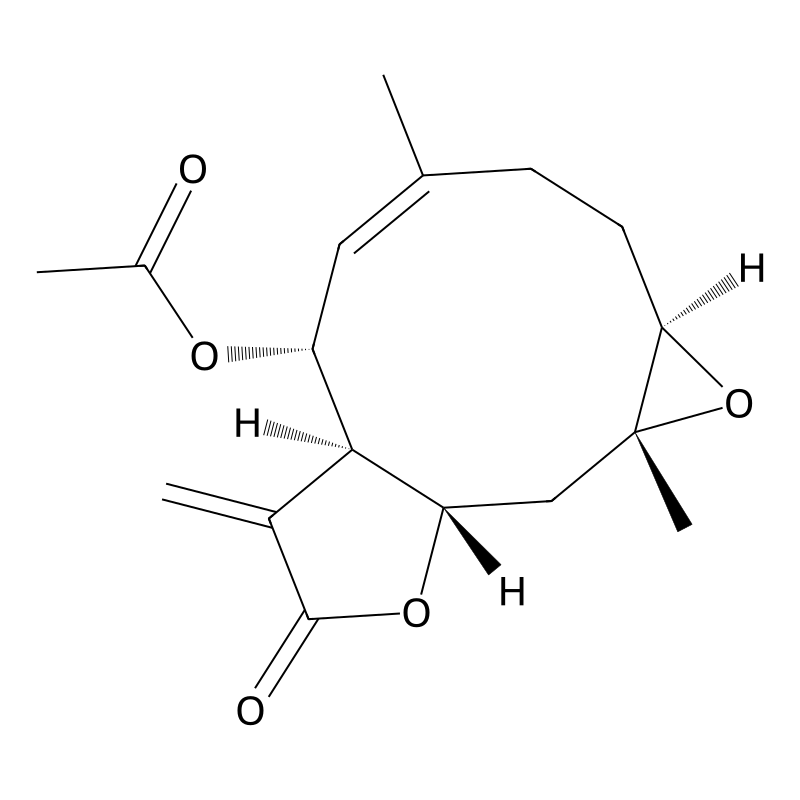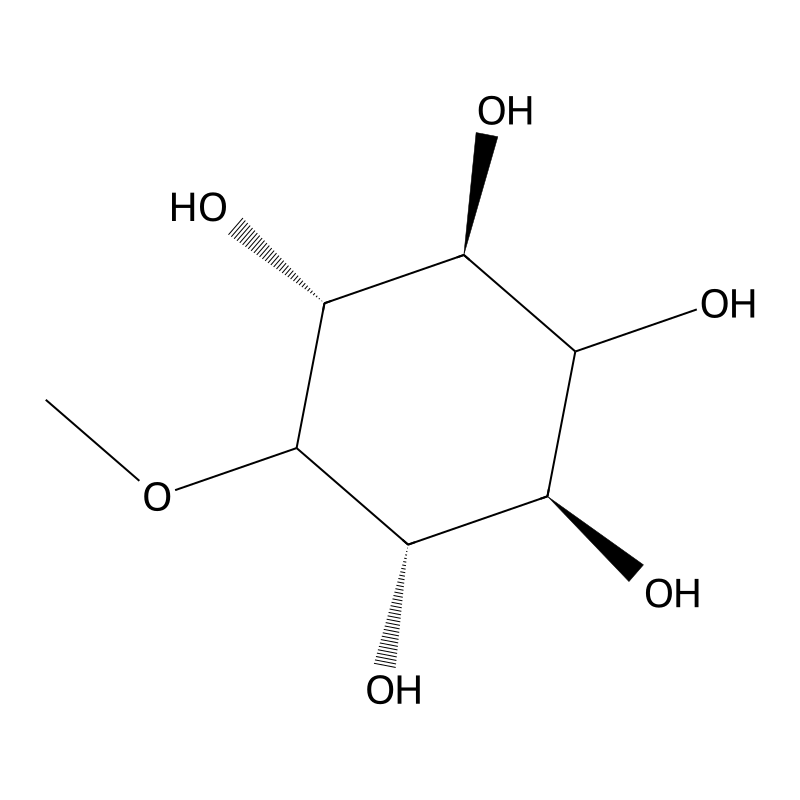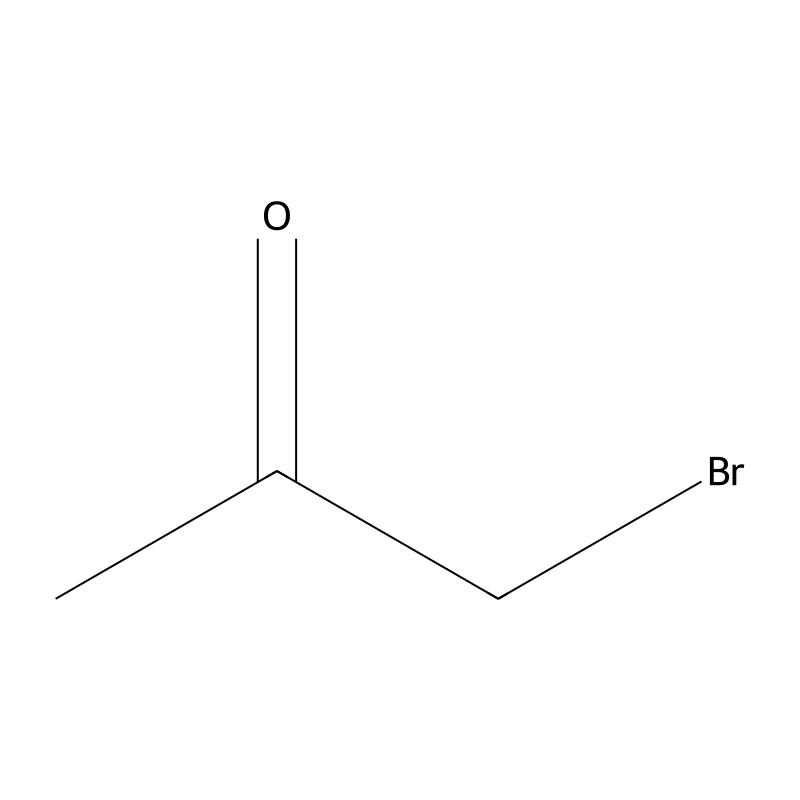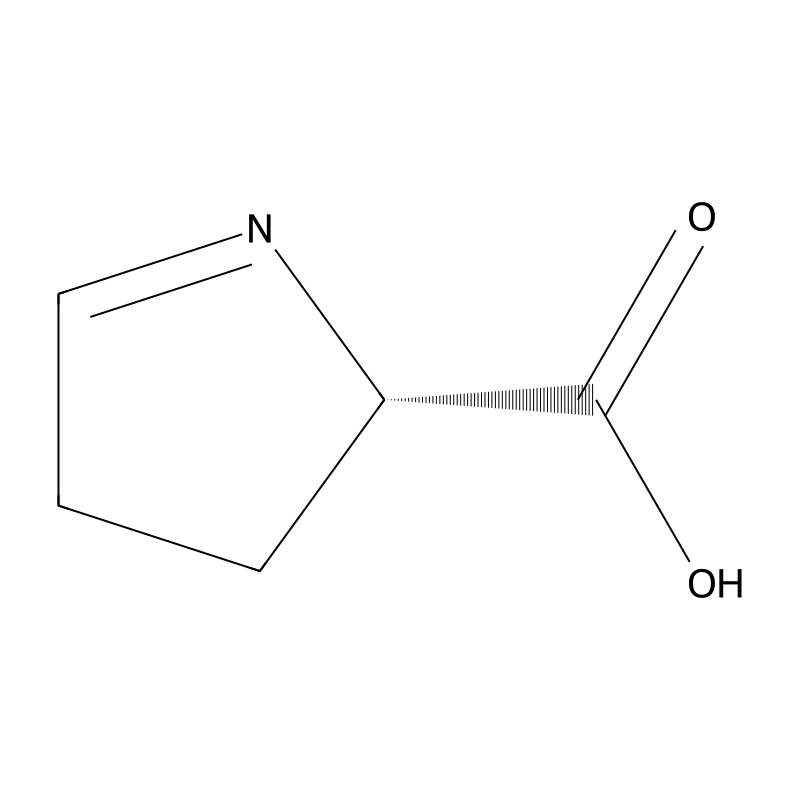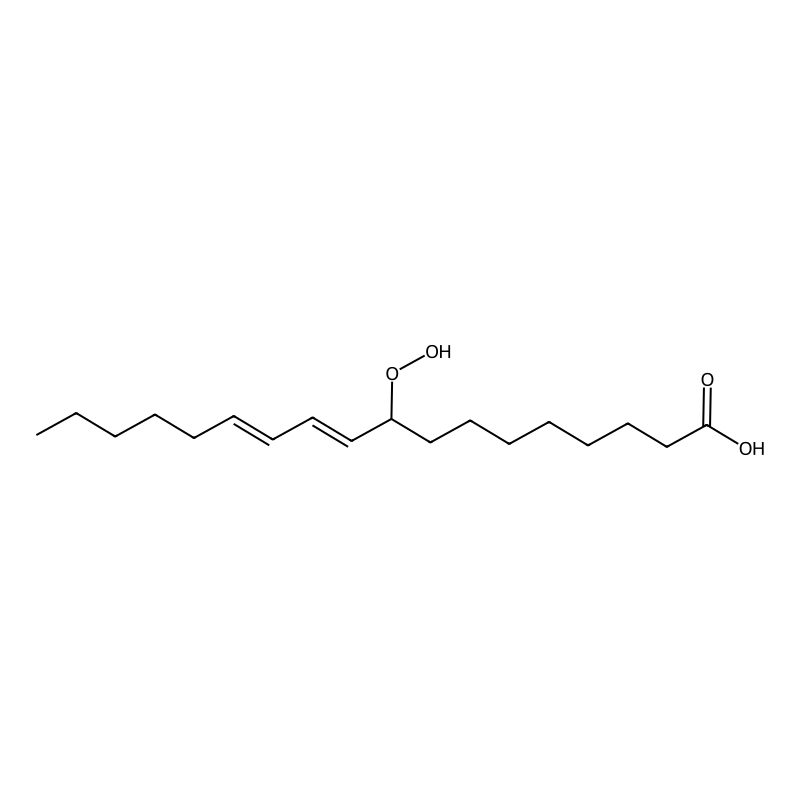N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlor...](/img/structure-2d/800/S888234.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Urease Inhibition in Biochemistry
Anticancer Activity in Pharmacology
Antimicrobial Properties in Medicinal Chemistry
Inhibitory Effects on Enzymes in Molecular Biology
Synthesis of Bioactive Compounds in Organic Chemistry
Analytical Chemistry Applications
Scientific Field: Analytical Chemistry
Application Summary: In analytical chemistry, the compound’s derivatives have been used to develop novel analytical methods for the detection and quantification of biological activities.
Methods of Application: Derivatives were synthesized and fully characterized using analytical techniques such as NMR, IR, MS, and elemental analysis.
Results and Outcomes: The characterization of these derivatives facilitated the development of analytical methods to assess their biological activities, leading to the identification of compounds with significant antimicrobial activity .
Development of Antituberculosis Agents
Scientific Field: Infectious Diseases
Application Summary: The compound’s derivatives have been investigated for their potential as antituberculosis agents. Tuberculosis (TB) remains a major global health challenge, and the development of new drugs is critical.
Methods of Application: Derivatives were synthesized and tested against Mycobacterium tuberculosis. The focus was on evaluating the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
Results and Outcomes: Some derivatives showed promising results, with MIC values indicating potent antituberculosis activity. These findings suggest potential for further development into TB therapeutics .
Exploration of Antiviral Activities
Scientific Field: Virology
Application Summary: Research has been conducted to explore the antiviral activities of the compound’s derivatives, particularly against viruses that pose significant threats to human health.
Methods of Application: The derivatives were assessed for their ability to inhibit viral replication in cell culture assays. The focus was on viruses such as influenza and HIV.
Results and Outcomes: The studies indicated that certain derivatives could effectively inhibit viral replication, with potential implications for the treatment of viral infections .
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Scientific Field: Ophthalmology
Application Summary: The compound’s derivatives have been studied for their carbonic anhydrase inhibitory activity, which is relevant for the treatment of glaucoma.
Methods of Application: Derivatives were tested for their ability to inhibit carbonic anhydrase in vitro. The enzyme plays a role in the production of aqueous humor in the eye.
Results and Outcomes: The derivatives demonstrated inhibitory effects on carbonic anhydrase, suggesting potential as therapeutic agents for reducing intraocular pressure in glaucoma patients .
Anti-inflammatory and Analgesic Applications
Application Summary: The anti-inflammatory and analgesic properties of the compound’s derivatives have been explored due to the structural features that allow interaction with biological targets involved in pain and inflammation.
Methods of Application: In vivo studies were conducted to assess the analgesic and anti-inflammatory effects of the derivatives in animal models.
Results and Outcomes: The derivatives exhibited significant reduction in inflammatory markers and pain-related behaviors, indicating their potential as analgesic and anti-inflammatory agents .
Anticonvulsant Properties for Epilepsy Management
Scientific Field: Neurology
Application Summary: Derivatives of the compound have been evaluated for their anticonvulsant properties, which are important for the management of epilepsy.
Methods of Application: The derivatives were tested in seizure models to determine their efficacy in preventing or reducing seizure frequency and intensity.
Results and Outcomes: The studies showed that some derivatives possess anticonvulsant activities, with potential for use in epilepsy treatment regimens .
Polymerization Reactions in Material Science
Scientific Field: Material Science
Application Summary: The compound’s derivatives have been utilized in polymerization reactions due to their nucleophilic properties, contributing to the development of new materials.
Methods of Application: The derivatives were incorporated into polymerization processes to synthesize novel polymers with desired properties.
Results and Outcomes: The resulting polymers displayed unique characteristics, such as enhanced stability and functionality, which are beneficial for various industrial applications .
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide, also referred to as N-(2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)-3-chlorobenzamide [], is a relatively obscure organic compound. Limited information is available regarding its origin or specific significance in scientific research. However, based on its structure, it might hold potential for further investigation in medicinal chemistry due to the presence of the thiadiazole ring, a common pharmacophore found in various drugs.
Molecular Structure Analysis
The key features of the molecule include:
- Chlorine substitution: A chlorine atom is present at the 3rd position of the benzene ring. This can influence the molecule's reactivity and potential interactions with other molecules.
- Thiadiazole ring: The molecule contains a 1,3,4-thiadiazole ring, a five-membered heterocycle with one nitrogen and one sulfur atom. This ring system is known to be involved in various biological processes.
- Amide linkage: The molecule possesses an amide bond (C-O-N) between the chlorobenzoyl group and the aminoethyl-thiadiazole moiety. Amide linkages are crucial for protein structure and function and are often found in drug molecules.
- Amino group: The presence of an amine group (NH2) suggests potential for hydrogen bonding and interactions with other molecules.
Chemical Reactions Analysis
- Hydrolysis: The amide bond might be susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into its constituent parts (chlorobenzoic acid and the aminoethyl-thiadiazole fragment).
- Substitution reactions: The chlorine atom on the benzene ring could potentially undergo substitution reactions with other nucleophiles, depending on the reaction conditions.

